tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate
Description
This compound is a carbamate derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups and a 2-cyano-substituted 1,3-thiazole ring. Its molecular structure (C₁₄H₁₉N₃O₄S) combines steric protection from the Boc groups with the electron-withdrawing cyano moiety on the heterocyclic thiazole core. Such structural attributes make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying solubility, stability, and reactivity during multi-step reactions. The thiazole ring is a common pharmacophore in bioactive molecules, while the Boc groups enhance stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(2-cyano-1,3-thiazol-4-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)8-10-9-23-11(7-16)17-10/h9H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMOKJAPXIPFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CSC(=N1)C#N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate is a synthetic organic compound belonging to the carbamate class. Its structure features a tert-butoxycarbonyl protecting group and a cyano-substituted thiazole moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Key Structural Features
- tert-butoxycarbonyl group : Provides stability and protection during synthesis.
- Cyano-substituted thiazole : Imparts biological activity through potential interactions with nucleophiles in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of the cyano group suggests that it may act as a substrate or inhibitor in enzymatic pathways, influencing biochemical processes. Specifically, it may interact with nucleophiles in biological systems, potentially leading to inhibition or modulation of enzyme activity.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, cystobactamids, which share some structural elements with the target compound, have shown high resistance-breaking activity against various bacterial strains . This suggests that further investigation into the antimicrobial potential of this compound could yield promising results.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate has been investigated for its potential as a bioactive molecule. Its structural components suggest possible interactions with biological targets, particularly in the development of new therapeutic agents against diseases such as cancer and bacterial infections. The thiazole moiety is known for its biological activity, making this compound a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study exploring the anticancer properties of thiazole derivatives highlighted the importance of structural modifications in enhancing efficacy. Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Table 1: Synthetic Applications
| Reaction Type | Example Product | Reference |
|---|---|---|
| Nucleophilic substitution | Thiazole derivatives | |
| Coupling reactions | Biologically active compounds | |
| Functional group transformations | Modified carbamates |
Material Science
The unique properties of this compound also lend themselves to applications in material science. Its stability and reactivity can be exploited in the development of polymers or coatings with specific functionalities.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances thiazole ring stability but reduces reactivity compared to amino or carbamothioyl analogs. This makes it suitable for prolonged storage or harsh reaction conditions .
- Boc Protection Strategy : Dual Boc groups in the target compound offer superior steric protection compared to single-Boc analogs, minimizing unwanted side reactions during peptide couplings .
- Pharmaceutical Relevance : Simpler thiazole intermediates like the target compound reduce impurity formation during API synthesis, as evidenced by comparisons with complex pharmaceutical impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
